REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6]([CH:8]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:7].Cl>ClCCCl>[Cl:20][C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[C:6](=[O:7])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:13]2 |f:0.1.2.3|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C(C(=O)OC)CC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
151.3 g
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
151.3 g
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring in an atmosphere of nitrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the cooled suspension was added dropwise
|
Type
|
CUSTOM
|
Details
|
held at 5° C. or below
|
Type
|
STIRRING
|
Details
|
by stirring under the same conditions for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at 5° C. or below
|
Type
|
STIRRING
|
Details
|
by stirring under the same conditions for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The 1,2-dichloroethane layer was separated from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the product was further extracted from the aqueous layer with two portions of 15.1 g of 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
The 1,2-dichloroethane layers were collected
|
Type
|
WASH
|
Details
|
were washed with 33.0 g of water, from which 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated residue was purified by silica gel column chromatography [mobile phase: hexane/ethyl acetate=4/1 (by volume)]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.21 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |